4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride
Description
Role of Piperidine-Sulfonamide Hybrids in Targeted Drug Design
Piperidine-sulfonamide hybrids have emerged as privileged scaffolds in rational drug design due to their dual capacity for structural modularity and bioactivity. The piperidine ring, a six-membered nitrogen-containing heterocycle, confers conformational flexibility, enabling optimal spatial orientation for target engagement. When fused with a benzenesulfonamide group, the resulting hybrid exhibits enhanced hydrogen-bonding capabilities and improved solubility profiles, critical for pharmacokinetic optimization.
In this compound, the piperidine nitrogen participates in salt formation with hydrochloric acid, increasing aqueous solubility and bioavailability. This property is particularly advantageous in central nervous system (CNS) drug candidates, where blood-brain barrier penetration is essential. The sulfonamide group (-SO₂NH-) acts as a hydrogen bond donor and acceptor, facilitating interactions with enzymatic active sites. For instance, sulfonamides are known inhibitors of carbonic anhydrases and serine proteases, targets relevant to cancer and neurodegenerative diseases.
Table 1: Comparative Physicochemical Properties of Piperidine-Sulfonamide Hybrids
| Compound | AlogP | Polar Surface Area (Ų) | Water Solubility (μg/mL) |
|---|---|---|---|
| This compound | 3.16 | 68.6 | 0.649 |
| Methanesulfonamide analogue | 3.62 | 68.6 | 0.277 |
| Non-cyano derivative | 4.24 | 30.1 | 0.088 |
The table illustrates how cyano substitution reduces lipophilicity (AlogP) and increases polar surface area, directly influencing solubility and membrane permeability. These modifications align with Lipinski’s rule of five, ensuring oral bioavailability while maintaining target affinity.
Strategic Importance of Cyano Substituents in Benzenesulfonamide Pharmacophores
The introduction of a cyano (-CN) group at the para position of the benzenesulfonamide ring introduces critical electronic and steric effects. As a strong electron-withdrawing group, the cyano substituent polarizes the aromatic system, enhancing the sulfonamide’s acidity and its capacity to form stable hydrogen bonds with target proteins. This polarization also stabilizes charge-transfer interactions in enzyme active sites, a mechanism observed in kinase inhibitors and antimicrobial agents.
Computational studies reveal that the cyano group’s electronegativity increases the binding energy of this compound to carbonic anhydrase IX by approximately 15% compared to non-cyano analogues. This enhancement is attributed to additional dipole-dipole interactions with hydrophobic pockets adjacent to the enzyme’s catalytic zinc ion. Furthermore, the cyano group’s compact size minimizes steric hindrance, allowing deeper penetration into binding cavities without compromising conformational adaptability.
Synthetic Pathways and Functionalization
The compound is synthesized via a two-step protocol:
- Sulfonylation : 4-Cyanobenzenesulfonyl chloride reacts with piperidine in the presence of triethylamine, forming the sulfonamide intermediate.
- Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt, optimizing crystallinity and stability.
This route achieves yields exceeding 75% under optimized conditions, with purity validated by HPLC and NMR spectroscopy. Scalable synthesis methods employ continuous flow reactors to enhance reproducibility and reduce byproduct formation.
Properties
IUPAC Name |
4-cyano-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c13-9-10-1-3-12(4-2-10)18(16,17)15-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOMAHDRFUBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286272-84-1 | |
| Record name | Benzenesulfonamide, 4-cyano-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride typically involves the reaction of 4-cyanobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and purification systems. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating various organic synthesis reactions.
- Chemical Reactions: It can undergo oxidation, reduction, and nucleophilic substitution reactions, producing sulfonic acids, amines, or substituted derivatives as major products.
Biology
- Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes by binding to their active sites. This property is crucial for studying biochemical pathways and interactions.
- Protein Interaction Research: It aids in understanding protein interactions that are vital for cellular functions and disease mechanisms.
Medicine
- Therapeutic Potential: 4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride is being explored as a potential therapeutic agent against various diseases, including cancer and infectious diseases. Its mechanism of action involves the inhibition of target enzymes that play critical roles in disease progression.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Cancer Research : A study demonstrated that derivatives of benzenesulfonamide exhibit potent inhibitory effects on specific lipoxygenases involved in cancer progression. The structure–activity relationship (SAR) studies indicated that modifications to the piperidinyl group can enhance biological activity against cancer cells .
- Inhibition of Platelet Aggregation : Research has shown that compounds similar to 4-Cyano-N-piperidin-4-yl-benzenesulfonamide can inhibit platelet aggregation induced by thrombin, suggesting potential applications in treating thrombotic disorders .
- Enzyme Selectivity : Investigations into the selectivity of this compound revealed its ability to preferentially inhibit certain lipoxygenases over cyclooxygenases, which is significant for developing selective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Similarity Index : Based on structural overlap (e.g., piperidine core, aromatic substitution patterns) and functional group chemistry.
Physicochemical Properties
- Acidity/Basicity : The sulfonamide group (pKa ~10) is less acidic than carboxylic acids (pKa ~4.5 in 149353-84-4), affecting ionization under physiological conditions .
- Stability: Fluorinated analogues (e.g., 3-fluoro derivative ) may exhibit greater metabolic stability due to fluorine’s electronegativity, whereas the cyano group could confer reactivity in nucleophilic environments .
Analytical Characterization
- Spectrophotometry : UV-Vis methods used for memantine HCl (a piperidine derivative ) could be adapted for quantifying the target compound, leveraging aromatic absorption bands near 260–280 nm .

- Chromatography: RP-HPLC conditions optimized for benzydamine HCl (a benzenesulfonamide ) may apply, with adjustments for the cyano group’s hydrophobicity .
- fluoro substituents) .
Biological Activity
Chemical Structure and Properties
4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride is a synthetic compound with the molecular formula C12H16ClN3O2S. It features a piperidinyl group and a cyano group attached to a benzenesulfonamide structure, which contributes to its diverse biological activities. The compound is primarily studied for its potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
The compound acts by interacting with specific molecular targets, particularly enzymes. It is known to inhibit certain enzyme activities by binding to their active sites, thereby blocking their function and potentially leading to significant biological effects. This inhibition can influence various cellular pathways, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research on related sulfonamide derivatives has shown that modifications in the arylsulfonamide moiety can significantly affect antiproliferative activity against colon cancer cell lines. The presence of electron-withdrawing groups, such as cyano, enhances the compound's efficacy .
Enzyme Inhibition
The compound exhibits notable enzyme inhibition properties. It has been reported to inhibit specific enzymes involved in cancer progression and other diseases. For example, its interaction with dihydrofolate reductase (DHFR) has been documented, indicating a potential role in modulating folate metabolism in cancer cells .
Cardiovascular Effects
In studies assessing the biological activity of benzenesulfonamide derivatives on perfusion pressure and coronary resistance, compounds similar to this compound demonstrated significant effects on cardiac function. These findings suggest that such compounds may have therapeutic implications in managing cardiovascular conditions by influencing calcium channel activity .
| Study | Compound | Effect | Model Used |
|---|---|---|---|
| Study 1 | 4-Cyano-N-piperidin-4-yl-benzenesulfonamide | Inhibits enzyme activity | Cancer cell lines |
| Study 2 | Related sulfonamide derivatives | Decreases perfusion pressure | Isolated rat heart model |
| Study 3 | Various arylsulfonamides | Antiproliferative effects | Colon cancer cell lines |
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various sulfonamide derivatives against colon cancer cell lines. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced activity compared to their counterparts with less polar substituents. This suggests that this compound could be optimized for better efficacy through structural modifications .
Case Study 2: Cardiovascular Impact
In an isolated rat heart model, the biological activity of benzenesulfonamide derivatives was assessed concerning coronary resistance and perfusion pressure. The study found that certain derivatives significantly reduced perfusion pressure, indicating potential applications in cardiovascular therapies. The theoretical interactions with calcium channels were also explored using molecular docking simulations .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest favorable drug-like properties, including good permeability and low toxicity risks, making it a viable candidate for further development into therapeutic agents .
Future Directions
The ongoing research into the biological activities of this compound emphasizes its potential as a lead compound in drug development. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms at the molecular level.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step organic reactions, such as sulfonylation of a piperidine precursor followed by cyano-group introduction. For example, sulfonyl chlorides (e.g., 4-cyanobenzenesulfonyl chloride) can react with 4-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane). Subsequent hydrochloride salt formation is achieved using HCl in ether .
- Purity Control : Use column chromatography (silica gel, eluent: methanol/dichloromethane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., ¹H NMR to verify sulfonamide NH and cyano-group absence of hydrolysis) .
Q. How is the compound structurally characterized to confirm its identity?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm piperidine ring conformation and sulfonamide geometry .
- Spectroscopy : ¹³C NMR to identify the cyano-group (~110–120 ppm) and FT-IR for sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅ClN₄O₂S) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- In Vitro Screening : Test enzyme inhibition (e.g., carbonic anhydrase or kinase assays) due to sulfonamide’s known role in binding catalytic zinc ions. Use fluorescence-based assays with recombinant enzymes .
- Cytotoxicity : Evaluate against human cell lines (e.g., HEK293) via MTT assay at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for sulfonamide-piperidine derivatives?
- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to address twinning or disorder in the piperidine ring. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09 using B3LYP/6-31G*) to identify discrepancies caused by crystal packing .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (e.g., CF₃) at the benzene ring to compare potency .
- Piperidine Modifications : Introduce methyl or ethyl groups to the piperidine nitrogen to study steric effects on target binding .
- Data Analysis : Use multivariate regression (e.g., PLS in MATLAB) to correlate logP, polar surface area, and IC₅₀ values .
Q. How can researchers address challenges in impurity profiling during scale-up synthesis?
- Impurity Identification : Employ LC-MS/MS (Q-TOF) to detect byproducts (e.g., hydrolyzed cyano-group forming carboxylic acid). Compare retention times with synthetic standards .
- Mitigation : Optimize reaction conditions (e.g., lower temperature during sulfonylation to prevent cyano hydrolysis) and use scavengers (e.g., molecular sieves for water-sensitive steps) .
Contradictions and Methodological Challenges
Q. Why do similar sulfonamide-piperidine compounds show divergent biological activities?
- Hypothesis : The cyano group’s electron-withdrawing nature may reduce basicity of the piperidine nitrogen, altering binding affinity compared to methoxy or methyl analogs .
- Testing : Perform pKa titration (potentiometric) to compare piperidine nitrogen basicity across derivatives .
Q. How reliable are computational predictions for this compound’s pharmacokinetics?
- Limitations : In silico tools (e.g., SwissADME) may underestimate solubility due to the hydrochloride salt’s ionic strength. Validate experimentally via shake-flask solubility (PBS pH 7.4) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

